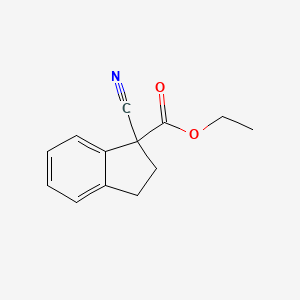
Ethyl 1-Cyanoindane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-Cyanoindane-1-carboxylate is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to the indane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Cyanoindane-1-carboxylate typically involves the reaction of indane derivatives with cyanoacetic acid esters. One common method is the condensation of indane-1,3-dione with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-Cyanoindane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indane derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 1-Cyanoindane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of Ethyl 1-Cyanoindane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Ethyl 1-Cyanocyclopropanecarboxylate: Another cyanoester compound with different structural features and reactivity.
Uniqueness: Ethyl 1-Cyanoindane-1-carboxylate is unique due to its indane ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 1-cyano-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
HXSZVZSANGFWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


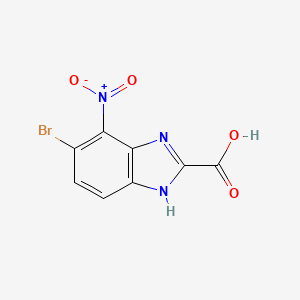

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
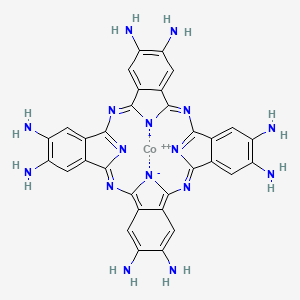
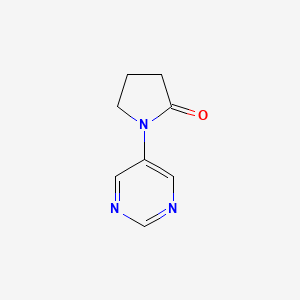


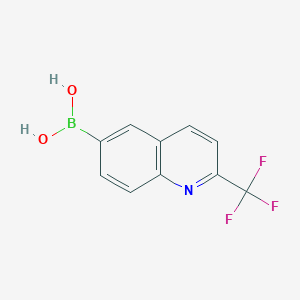

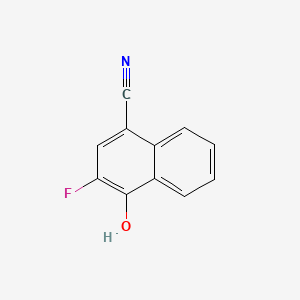
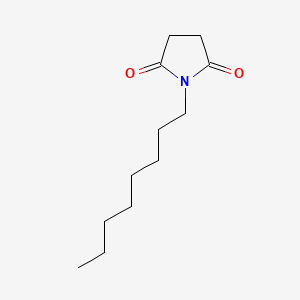
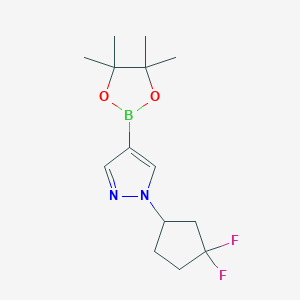
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
